molecular formula C6H10N2O3 B1679592 (R)-Oxiracetam CAS No. 68252-28-8

(R)-Oxiracetam

Katalognummer B1679592
CAS-Nummer: 68252-28-8
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: IHLAQQPQKRMGSS-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Oxiracetam is a nootropic drug. It has been shown to improve cognition and memory.

Wissenschaftliche Forschungsanwendungen

  • Improves Memory

    • Summary: Oxiracetam is well-known for its memory-enhancing effects . It can improve both memory formation and retention and has a significantly positive effect on the speed of recall .
    • Method: Oxiracetam is typically administered orally, with a typical dose ranging from 400–2400 mg .
    • Results: Clinical trials on adults with age-related cognitive decline indicate that Oxiracetam can help restore memory .
  • Enhances Learning

    • Summary: Research suggests that Oxiracetam may help with learning and memory .
    • Method: Like memory enhancement, Oxiracetam is administered orally for this purpose .
    • Results: Anecdotal evidence and animal studies suggest that Oxiracetam can enhance learning ability, particularly useful to students taking exams or studying logic-intensive subjects .
  • Improves Verbal Fluency

    • Summary: Oxiracetam has been shown to improve verbal fluency .
    • Method: Oxiracetam is taken orally for this purpose .
    • Results: While there are no specific studies on this, anecdotal reports suggest improvement in verbal fluency .
  • Boosts Concentration and Focus

    • Summary: Oxiracetam can boost concentration and focus .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Anecdotal reports suggest that Oxiracetam can improve focus and concentration .
  • Neuro-Protective Effects

    • Summary: Oxiracetam has neuro-protective effects .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Research suggests that Oxiracetam may promote and preserve brain health .
  • Helps To Stay Awake and Alert

    • Summary: Oxiracetam can help individuals stay awake and alert .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Its stimulant properties are powerful enough to promote wakefulness without significantly interfering with normal sleep patterns .
  • Attenuation of Dementia Symptoms

    • Summary: There has been research into the possible use of Oxiracetam as a medication to attenuate the symptoms of dementia .
    • Method: Oxiracetam is administered orally for this purpose .
    • Results: Tests performed on patients with mild to moderate dementia experienced beneficial effects measured by higher scores on tests for logical performance, attention, concentration, memory and spatial orientation .
  • Treatment of Alzheimer’s Disease

    • Summary: Oxiracetam has been studied as a potential treatment for memory loss related to Alzheimer’s disease .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Clinical trials involving aged patients with cognitive decline indicate Oxiracetam may be useful in dementia treatment, and there is even clinical evidence that it can help restore memory .
  • Treatment of Organic Brain Syndromes

    • Summary: Improvement was also seen in patients with exogenic post-concussion syndrome, organic brain syndromes and other dementias .
    • Method: Oxiracetam is administered orally for this purpose .
    • Results: Patients with these conditions showed improvement after treatment with Oxiracetam .
  • Enhancement of Spatial Learning Performance

    • Summary: Oxiracetam-treated DBA mice demonstrated a significant increase in spatial learning performance .
    • Method: Oxiracetam is administered orally for this purpose .
    • Results: This increase in performance was correlated to an increase in membrane-bound PKC .
  • Treatment of Neurological Conditions

    • Summary: Oxiracetam has been studied as a potential treatment for other neurological conditions .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Research suggests that Oxiracetam is safe and effective in long-term therapy .
  • Enhancement of Overall Cognition

    • Summary: Oxiracetam is a popular nootropic believed by many to enhance memory, learning ability, and overall cognition regardless of age or cognitive condition .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Though there is no documented research on Oxiracetam’s effect on young, healthy human subjects, anecdotal evidence indicates that it acts as a powerful cognition-enhancing nootropic .

Eigenschaften

IUPAC Name

2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAQQPQKRMGSS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218414
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Oxiracetam

CAS RN

68252-28-8
Record name (4R)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68252-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Oxiracetam
Reactant of Route 2
Reactant of Route 2
(R)-Oxiracetam
Reactant of Route 3
(R)-Oxiracetam
Reactant of Route 4
(R)-Oxiracetam
Reactant of Route 5
(R)-Oxiracetam
Reactant of Route 6
(R)-Oxiracetam

Citations

For This Compound
42
Citations
WS Wang, YF Wen - Tropical Journal of Pharmaceutical Research, 2018 - ajol.info
… Purpose: To investigate the differences in pharmacokinetics of S-oxiracetam (S-ORT) and Roxiracetam (R… Keywords: S-oxiracetam, R-oxiracetam, Configuration, Pharmacokinetics, Rats …
Number of citations: 6 www.ajol.info
W Wang, H Ji, T Li, Y Jia, H Xie - Acta Pharmaceutica, 2016 - hrcak.srce.hr
A pharmacokinetic comparison and conformational stability study of S-oxiracetam (S-ORT) and R-oxiracetam (R-ORT) in beagle dogs was used to investigate the possible mechanism …
Number of citations: 5 hrcak.srce.hr
W Li, H Liu, H Jiang, C Wang, Y Guo, Y Sun, X Zhao… - Scientific Reports, 2017 - nature.com
Chronic cerebral hypoperfusion is a pathological state that is associated with the cognitive impairments in vascular dementia. Oxiracetam is a nootropic drug that is commonly used to …
Number of citations: 32 www.nature.com
Q Zhang, W Yang, Q Zhang, Y Yang, J Li, Y Lu… - … of Chromatography B, 2015 - Elsevier
An enantioselective high-performance liquid chromatography method was developed and validated for the determination of oxiracetam enantiomers, a cognition and memory enhancer, …
Number of citations: 17 www.sciencedirect.com
D Liang, J Shen, Y Jia, M Dai, X Li, L Zhou… - European Journal of …, 2021 - Springer
… isomeric forms: S-oxiracetam (S-ORT) and R-oxiracetam (R-ORT). S-ORT has emerged as a … The plasma drug concentration-time curves for both S-ORT and R-oxiracetam (R-ORT) …
Number of citations: 2 link.springer.com
C Wang, H Dong, H Liu, Z Sun, A Yuan, J Wu… - … of pharmaceutical and …, 2020 - Elsevier
(S)-oxiracetam is undergoing clinical trials as an active ingredient in the racemic oxiracetam. Here, we report a specific analytical method for analyzing (S)-oxiracetam and four related …
Number of citations: 7 www.sciencedirect.com
T Liu, X Guo, Z Rong, X Ye, J Wei, A Wang, H Jin - Xenobiotica, 2019 - Taylor & Francis
Oxiracetam (ORT) is known as a derivative of piracetam in the family of nootropics for treating memory impairment and cognition disorders. Given the chiral toxicological concerns …
Number of citations: 3 www.tandfonline.com
T Zhang, Y Tao, J Pu, M Zhu, L Wan, C Tang - European Journal of …, 2023 - Elsevier
Background and Objective (S)-oxiracetam is the major active enantiomer of oxiracetam, which is being developed for dementia. This trial was designed to evaluate the safety, tolerability…
Number of citations: 3 www.sciencedirect.com
H Liu, H Jiang, C Wang, Y Guo, Y Sun, X Zhao… - Scientific …, 2017 - ncbi.nlm.nih.gov
Chronic cerebral hypoperfusion is a pathological state that is associated with the cognitive impairments in vascular dementia. Oxiracetam is a nootropic drug that is commonly used to …
Number of citations: 2 www.ncbi.nlm.nih.gov
D LIANG, H SUN, X YUAN, C GAO, Y JIA… - Chinese Journal of …, 2016 - ingentaconnect.com
… 7 for S-oxiracetam and R-oxiracetam, respectively.The … R-oxiracetam,respectively.The accuracy ranged from 94.0% to 103.1% for S-oxiracetam and 91.0% to 103.2% for R-oxiracetam.In …
Number of citations: 1 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.